1-Cyclopropyl-2,5-dimethylpyrrole
Overview
Description
“1-Cyclopropyl-2,5-dimethylpyrrole” is a chemical compound with the CAS Number 54609-12-0 . It has a linear formula of C9H13N . The IUPAC name for this compound is 1-cyclopropyl-2,5-dimethyl-1H-pyrrole .
Synthesis Analysis
The synthesis of pyrroles, such as this compound, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code 1S/C9H13N/c1-7-3-4-8(2)10(7)9-5-6-9/h3-4,9H,5-6H2,1-2H3 . This indicates that the molecule consists of a pyrrole ring with a cyclopropyl group and two methyl groups attached to it.Physical And Chemical Properties Analysis
The molecular weight of this compound is 135.21 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Topoisomerase II Inhibitory Activity
1-Cyclopropyl-2,5-dimethylpyrrole and its derivatives have been studied for their inhibitory activity against mammalian topoisomerase II (topo II). This is significant because topo II plays a crucial role in DNA replication and cell division. The compound was found to have modest in vitro cytotoxicity and in vivo activity against P388, a type of leukemia cell line. This suggests potential applications in cancer research and therapy (Wentland et al., 1993).
Chemical Reactions with Ketones
1-Aryl-2,5-dimethylpyrroles, closely related to this compound, demonstrate interesting reactivity with acyclic ketones. These reactions produce various derivatives, showing the compound's versatility in chemical synthesis. This reactivity can be crucial in developing new compounds for various applications, including pharmaceuticals (Pushechnikov et al., 2013).
Neuropathy Studies
Studies have shown that derivatives of 2,5-dimethylpyrrole (a related compound) can react with primary amines and proteins, leading to crosslinking. This has implications in understanding the molecular pathogenesis of neuropathies, such as those caused by hexane exposure (Graham et al., 1982).
Enhancing Monoclonal Antibody Production
A study found that a compound incorporating 2,5-dimethylpyrrole improves monoclonal antibody production in Chinese hamster ovary cell cultures. This is significant for medical research and biopharmaceutical production, indicating potential for improving efficiency and reducing costs (Aki et al., 2021).
Insecticidal Activity
Research involving cyclopropane derivatives of pyrrolidine-2,3-dione, which are structurally related to this compound, demonstrates high insecticidal activity against certain insect species. This opens avenues for developing new, effective insecticides (Ben Hamadi & Guesmi, 2022).
Properties
IUPAC Name |
1-cyclopropyl-2,5-dimethylpyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-3-4-8(2)10(7)9-5-6-9/h3-4,9H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAYXRUZLFCGLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512475 | |
Record name | 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54609-12-0 | |
Record name | 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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